molecular formula C26H24N2O2 B12767002 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- CAS No. 124405-81-8

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl-

Cat. No.: B12767002
CAS No.: 124405-81-8
M. Wt: 396.5 g/mol
InChI Key: BYBVBKRVWHCABB-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- is a complex organic compound with the molecular formula C20H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzoxepine and a pyrazole derivative, the reaction can proceed through a series of steps involving:

    Condensation Reactions: Combining the benzoxepine and pyrazole derivatives in the presence of a strong acid or base to form the initial framework.

    Cyclization: Heating the intermediate product to induce cyclization, forming the benzoxepino-pyrazole core.

    Functional Group Modifications: Introducing methyl and methoxy groups through alkylation reactions using reagents like methyl iodide and sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification techniques like crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepine Derivatives: Compounds like 2H-benzoxepine-1,3-dione share a similar core structure but differ in functional groups.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have a similar pyrazole ring but lack the benzoxepine moiety.

Uniqueness

What sets 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-(4-methoxyphenyl)-2-phenyl- apart is its combined benzoxepine and pyrazole structure, which imparts unique chemical properties and reactivity

Properties

CAS No.

124405-81-8

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-8,9-dimethyl-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C26H24N2O2/c1-17-15-23-24(16-18(17)2)30-14-13-22-25(23)27-28(20-7-5-4-6-8-20)26(22)19-9-11-21(29-3)12-10-19/h4-12,15-16H,13-14H2,1-3H3

InChI Key

BYBVBKRVWHCABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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